molecular formula C19H15N B1206154 7,9-Dimethylbenz[c]acridine CAS No. 963-89-3

7,9-Dimethylbenz[c]acridine

Cat. No.: B1206154
CAS No.: 963-89-3
M. Wt: 257.3 g/mol
InChI Key: HEFJMRLDXHSXEP-UHFFFAOYSA-N
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Description

Context within Aza-Polycyclic Aromatic Hydrocarbons (PAHs) Research

7,9-Dimethylbenz[c]acridine is classified as an aza-polycyclic aromatic hydrocarbon (aza-PAH). Aza-PAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) where a carbon atom in one of the aromatic rings is replaced by a nitrogen atom. This substitution significantly alters the molecule's physical, chemical, and biological properties.

Aza-PAHs are of particular interest to researchers due to their widespread presence in the environment, often originating from the incomplete combustion of fossil fuels, industrial processes, and tobacco smoke. psu.edu They are generally more water-soluble and bioavailable than their parent PAHs, which can lead to different toxicological profiles. psu.edu Research has shown that some aza-PAHs, including derivatives of benz[c]acridine (B1195844), are potent mutagens and carcinogens. psu.edugrafiati.com

The study of this compound contributes to the broader understanding of how the position of the nitrogen atom and the presence of methyl groups influence the molecule's carcinogenic activity. josai.ac.jp Investigations into its metabolism have revealed that the compound undergoes oxidation at the methyl groups and can form dihydrodiols, which are key intermediates in the metabolic activation of PAHs to their ultimate carcinogenic forms. researchgate.netnih.gov Specifically, the formation of a bay-region 3,4-diol-1,2-epoxide is suggested as a potential ultimate carcinogenic metabolite. researchgate.net

The table below outlines some key properties of this compound:

PropertyValue
CAS Registry Number 963-89-3
Molecular Formula C19H15N
Molecular Mass 257.33 g/mol
Melting Point 157-161 °C
Boiling Point 300 °C
Data sourced from CAS Common Chemistry. cas.org

Historical Academic Investigations of Benz[c]acridine Derivatives

The study of benz[c]acridine and its derivatives has a long history in academic research, primarily driven by their interesting biological activities. Early investigations date back to the mid-20th century, focusing on the synthesis and potential carcinogenic properties of these compounds. google.com The acridine (B1665455) structure itself was recognized for its antibacterial properties as early as 1917. oup.com

Research into benz[c]acridine derivatives intensified as their roles as potential carcinogens and mutagens became more apparent. researchgate.net Scientists have synthesized numerous derivatives to study structure-activity relationships, exploring how different substituents and their positions on the acridine nucleus affect biological outcomes. scielo.org.mx For instance, the synthesis of various methylated and other substituted benz[c]acridines has been a key area of focus. vulcanchem.comrsc.org

Historical studies have employed various analytical techniques to characterize these compounds and their metabolites. nih.gov Early work often involved classical organic synthesis methods, while later research incorporated advanced techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to identify metabolic products and understand their stereochemistry. nih.govresearchgate.netacs.org

A significant aspect of historical research has been the investigation of the carcinogenic potential of benz[c]acridine derivatives in animal models. aacrjournals.orgoup.com These studies have been crucial in classifying compounds like this compound as potent carcinogens and have helped to elucidate the metabolic pathways leading to their toxicity. grafiati.comaacrjournals.org This body of work has laid the foundation for our current understanding of the risks associated with exposure to aza-PAHs and continues to inform regulatory policies and public health guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,9-dimethylbenzo[c]acridine
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InChI

InChI=1S/C19H15N/c1-12-7-10-18-17(11-12)13(2)15-9-8-14-5-3-4-6-16(14)19(15)20-18/h3-11H,1-2H3
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InChI Key

HEFJMRLDXHSXEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2C)C=CC4=CC=CC=C43
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Molecular Formula

C19H15N
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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DSSTOX Substance ID

DTXSID0025105
Record name 7,9-Dimethyl benz(c)acridine
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Molecular Weight

257.3 g/mol
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Physical Description

7,9-dimethylbenz(c)acridine is a light yellow powder. (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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CAS No.

963-89-3
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Record name 7,9-Dimethylbenz[c]acridine
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Record name 7,9-Dimethylbenz(c)acridine
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Record name 7,9-Dimethyl benz(c)acridine
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Melting Point

324 °F (NTP, 1992)
Record name 7,9-DIMETHYLBENZ(C)ACRIDINE
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Synthetic Methodologies and Chemical Derivatization of 7,9 Dimethylbenz C Acridine

Established Synthetic Pathways for 7,9-Dimethylbenz[c]acridinechemicalbook.comlookchem.commdpi.com

The synthesis of 7,9-Dimethylbenz[c]acridine has been approached through several established chemical routes. One common method involves the reaction of 1-(p-toluidino)naphthalene with acetic anhydride. chemicalbook.com This approach provides a foundational pathway to the core benz[c]acridine (B1195844) structure.

Another documented synthesis involves a multi-step process starting from 2-(N-a-morpholino-o-nitrobenzyl)-1-naphthol. Reduction of this precursor with iron and acetic acid yields the benz[c]acridine skeleton. lookchem.com While this method also leads to the desired product, the mechanism of the final transformation is not fully elucidated. lookchem.com

Furthermore, the synthesis of various 7-methyl-substituted benz[c]acridines, including the 7,9-dimethyl derivative, has been described in the literature, indicating the adaptability of synthetic strategies to produce specific isomers. dss.go.th Unambiguous syntheses have been developed to differentiate between isomers like this compound and 7,10-dimethylbenz[c]acridine (B1219997), which can sometimes be formed as a mixture. rsc.org

Starting MaterialReagentsProductReference
1-(p-Toluidino)naphthaleneAcetic anhydrideThis compound chemicalbook.com
2-(N-a-morpholino-o-nitrobenzyl)-1-naphtholIron, Acetic acidBenz[c]acridine lookchem.com

Synthesis of Deuterated and Labeled Analogues for Mechanistic Probingresearchgate.net

To investigate the metabolic pathways and mechanisms of action of this compound, researchers have synthesized deuterated and other labeled analogues. The preparation of deuterated and tritiated versions of this compound, with labels on the methyl groups, has been achieved through the catalytic dehalogenation of corresponding bromomethyl compounds. researchgate.net

This labeling strategy has revealed differences in the ease of deuterium (B1214612) incorporation, with the 9-methyl group being more readily labeled than the 7-methyl group. researchgate.net This suggests a difference in the chemical environment and reactivity of the two methyl groups. researchgate.net Such labeled compounds are invaluable tools for tracer studies in metabolism and mechanistic investigations.

Derivatization Strategies for Structural and Biological Investigations

K-region Oxygenated Derivatives Synthesisresearchgate.net

The "K-region" of polycyclic aromatic hydrocarbons is a site of significant metabolic activity. The synthesis of K-region oxygenated derivatives of this compound, such as epoxides, phenols, and dihydrodiols, has been a focus of research to understand its biological effects. lookchem.com These derivatives are often the metabolites responsible for the biological activity of the parent compound. iarc.fr The synthesis of these oxygenated derivatives allows for direct study of their properties and interactions with biological systems. lookchem.comnih.gov

Dihydrodiol and Epoxide Derivative Synthesisresearchgate.netvulcanchem.comdoi.org

The synthesis of dihydrodiol and epoxide derivatives is crucial for studying the metabolic activation of this compound. doi.orgacs.org Metabolism of the 7,9-isomer is known to produce both 3,4- and 5,6-dihydrodiols. doi.org Synthetic routes to these metabolites often involve the epoxidation of the parent compound or its dihydro derivatives. doi.orgresearchgate.net For instance, the Prévost reaction can be employed to create these dihydrodiols and epoxides. doi.org The synthesis and isolation of these specific metabolites, such as the trans-dihydrodiols, are essential for identifying the ultimate carcinogenic forms of the molecule. doi.org

Parent CompoundDerivative TypeSpecific MetabolitesReference
This compoundDihydrodiol3,4-dihydrodiol, 5,6-dihydrodiol doi.org

Acridine (B1665455)Isoxazole (B147169) and Acridine–Azirine Hybrid Synthesislookchem.comgoogle.com

To explore novel biological activities and photochemical properties, hybrid molecules incorporating the this compound scaffold have been synthesized. mdpi.comnih.gov One such strategy involves the creation of acridine-isoxazole and acridine-azirine hybrids. mdpi.comresearchgate.net

The synthesis of acridine-isoxazole hybrids can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides, generated from acridine-based precursors, with alkynes. mdpi.comnih.gov These hybrid molecules combine the structural features of both acridines and isoxazoles, potentially leading to new therapeutic agents. nih.govmdpi.comthesciencein.org Similarly, acridine-azirine hybrids have been synthesized, though their photochemical properties may differ from their isoxazole counterparts. researchgate.net These synthetic efforts aim to create new chemical entities with unique biological profiles for investigation in areas such as anticancer research. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 7,9 Dimethylbenz C Acridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 7,9-Dimethylbenz[c]acridine, both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. Aromatic protons typically resonate in the downfield region of the spectrum. The methyl protons of this compound would be expected to show distinct signals, with their chemical shifts influenced by the aromatic ring system.

Table 1: Representative NMR Data for Acridine (B1665455) Derivatives This table is illustrative and provides typical chemical shift ranges for related acridine structures, as specific data for this compound was not found.

Nucleus Type of Atom Typical Chemical Shift (ppm)
¹H Aromatic Protons 7.0 - 9.0
Methyl Protons 2.0 - 3.0
¹³C Aromatic Carbons 120 - 150

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Vis and fluorescence spectroscopy are powerful methods for probing the electronic transitions within a molecule. dnrcollege.org For aromatic compounds like this compound, these techniques reveal information about the π-electron system.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the compound's conjugated system. vulcanchem.com Studies on related benz[c]acridine (B1195844) derivatives show typical absorption maxima between 260–400 nm, which are attributed to π→π* transitions within the aromatic system. vulcanchem.com

Fluorescence spectroscopy provides complementary information by measuring the light emitted as the excited molecule returns to its ground state. The excitation and emission wavelengths (λex/λem) are key parameters. For this compound, an optimal excitation/emission wavelength pair has been identified at 275/388 nm. researchgate.net This technique is highly sensitive and can be used for the detection and quantification of the compound. wiley.com

Table 2: Spectroscopic Properties of this compound

Technique Parameter Value Reference
Fluorescence Excitation Wavelength (λex) 275 nm researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for the analysis of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. psu.eduunipi.it this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum. ncats.io

However, CD spectroscopy becomes highly relevant when studying the interactions of this compound with chiral biological macromolecules, such as DNA. upenn.edu When a small molecule like this compound binds to a chiral macromolecule, an induced CD spectrum can be observed for the achiral molecule. This induced CD provides information about the binding mode and the conformation of the molecule when it is in the chiral environment of the biological target.

Mass Spectrometry (MS) for Metabolite and Derivative Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for identifying its metabolites and derivatives. In the study of this compound, MS is often coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Research on the metabolism of this compound has utilized chemical ionization-mass spectrometry to characterize its hepatic microsomal metabolites. nih.gov This work has led to the identification of several metabolic products, including those resulting from the oxidation of the methyl groups, as well as dihydrodiols, epoxides, and phenols. nih.gov The formation of a 3,4-dihydrodiol has been specifically noted. nih.gov Furthermore, atmospheric pressure photoionization (APPI) coupled with Fourier transform ion cyclotron resonance mass spectrometry has been used to study the ionization behavior of this compound, revealing that it readily protonates. core.ac.uk

Table 3: Identified Metabolites of this compound

Metabolite Type Description
Methyl Oxidation Products Metabolites formed by the oxidation of the methyl groups. nih.gov
Dihydrodiols Includes the formation of the 3,4-dihydrodiol. nih.gov
Epoxides Oxidized derivatives of the parent compound. nih.gov

| Phenols | Hydroxylated derivatives of the parent compound. nih.gov |

Computational and Theoretical Chemistry Studies of 7,9 Dimethylbenz C Acridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules like 7,9-Dimethylbenz[c]acridine, a potent polycyclic aza-aromatic carcinogen. researchgate.net These computational methods are crucial for understanding the structure-reactivity relationships that underpin its biological activity. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. chalcogen.ro

For acridine (B1665455) derivatives, computational analyses using methods like Density Functional Theory (DFT) have been performed to determine these properties. researchgate.netdergipark.org.tr The HOMO-LUMO gap provides information on the chemical reactivity and kinetic stability of the molecule. chalcogen.ro A smaller energy gap suggests that the molecule is more reactive. wuxiapptec.com In the context of polycyclic aromatic hydrocarbons (PAHs), these calculations help in understanding their mechanisms of action, including their carcinogenic potential. nih.gov

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dewisc.edu This analysis provides detailed information about charge distribution, hybridization, and the nature of bonding interactions within a molecule. dergipark.org.trfaccts.de

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Example Donor Example Acceptor Value
Example Donor Example Acceptor Value

The distribution of atomic partial charges within a molecule is fundamental to understanding its electrostatic potential and how it interacts with other molecules. Computational methods, often as part of an NBO analysis (referred to as Natural Population Analysis or NPA), can calculate these charges. uni-muenchen.de These charges are crucial for understanding the reactivity of different sites within the molecule.

Delocalizability, a measure of the ability of electrons to move across the molecular framework, is another key factor. In the context of radical reactions, superdelocalizabilities can be calculated to predict the most likely sites for radical attack. nih.gov For polycyclic aromatic compounds, charge delocalization in carbocation intermediates is a critical factor in their stability and, consequently, their carcinogenic potential. researchgate.net

Theoretical Investigations of Reactivity and Stability

Theoretical studies play a pivotal role in predicting the metabolic activation and reactivity of compounds like this compound.

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs is linked to the formation of reactive electrophilic metabolites. nih.gov Computational studies using methods like Density Functional Theory (DFT) can model the formation and stability of carbocations derived from oxidized metabolites, such as diol epoxides. researchgate.net The stability of these carbocations is a key determinant of their reactivity towards nucleophilic sites in DNA, a critical step in chemical carcinogenesis. nih.gov

For aza-PAHs, the position of the nitrogen atom can significantly influence the reactivity of epoxide derivatives. researchgate.net The process of epoxide ring-opening to form a carbocation is often a crucial step. researchgate.net Calculations have shown that the formation of bay-region carbocations from O-protonated epoxides can be a barrierless process, and the relative stability of these carbocations correlates with biological activity. researchgate.net The stability of a carbocation is enhanced by factors that allow for the delocalization of the positive charge. masterorganicchemistry.com

Table 3: Relative Carbocation Stabilities (Illustrative) Note: This table is a conceptual representation of how carbocation stabilities might be compared. Specific energy values for this compound metabolites were not found.

Carbocation Species Relative Energy (kcal/mol)
Metabolite 1 Carbocation Value
Metabolite 2 Carbocation Value
Metabolite 3 Carbocation Value

The "bay-region" theory is a cornerstone in understanding the carcinogenicity of PAHs. researchgate.net It posits that diol epoxides in which the epoxide ring is located in a sterically hindered "bay-region" of the hydrocarbon are particularly potent carcinogens. researchgate.netcdc.gov This is because the geometry of the bay region facilitates the formation of a highly reactive and stable carbocation upon epoxide ring opening. researchgate.net

Perturbational molecular orbital calculations support this theory, indicating that the electronic properties of the π-system lead to the high chemical reactivity of these bay-region diol epoxides. researchgate.net For this compound, the activation to mutagenic species appears to follow this pattern, proceeding through bay-region diol-epoxides. researchgate.net Specifically, the 3,4-dihydrodiol is the metabolic precursor to a bay-region diol-epoxide, which is considered a likely ultimate carcinogenic metabolite. researchgate.net Theoretical calculations are essential for predicting the formation and reactivity of these critical intermediates. researchgate.net

Compound Reference Table

Compound Name
This compound
7,10-dimethylbenz[c]acridine (B1219997)
7-methylbenz[c]acridine
10-azabenzo[a]pyrene-4, 5-oxide
5, 6-dimethylchrysene
Benz[c]acridine (B1195844)
7-Amino-5, 6-dimethylbenz(c)acridine
7-chloro-5, 6-dimethylbenz(c)acridine
Benzo[a]anthracene
7-methylbenzo[a]anthracene
7,12-dimethylbenzo[a]anthracene
Benzo[a]pyrene
Acridone
9-amino acridine hydrochloride hydrate
Proflavin
Acridine orange
Acridine yellow
7,9-Dimethylbenz(c)acridine-5,6-oxide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comscienceforecastoa.com These models are predicated on the principle that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. By identifying and quantifying specific molecular descriptors, QSAR studies can predict the activity of new or untested compounds, thereby guiding the synthesis of more potent and selective molecules and prioritizing substances for further experimental testing. mdpi.comscienceforecastoa.com

Predictive Models for Biological Interactions Based on Molecular Descriptors

In the study of this compound and related polycyclic aza-aromatic hydrocarbons, QSAR models have been instrumental in elucidating the structural features that govern their biological interactions, particularly their carcinogenic and mutagenic properties. nih.govnih.gov These predictive models are built by correlating various calculated molecular descriptors with experimentally determined biological activities. mdpi.com

Research into the carcinogenicity of benz[c]acridines has identified several key molecular descriptors that are predictive of their biological activity. One significant finding is the correlation between the electronic properties of these molecules and their carcinogenic potential. For instance, a study involving a series of 13 benz[c]acridines revealed that the six carcinogenic compounds, which include This compound , all exhibited an elevated pi-spin density at the 12th nitrogen atom, as determined by McLachlan-Hückel molecular orbital (McLachlan-HMO) and HMO methods. nih.gov In contrast, the non-carcinogenic compounds in the series did not show this elevated pi-spin density. nih.gov

Furthermore, theoretical studies have suggested that for carcinogenic benz[c]acridines, there is an out-of-phase relationship in the L-region of their molecular orbitals, with energy accumulation in the K-region. researchgate.netnih.gov This is distinct from related non-carcinogenic compounds, indicating that the specific arrangement of molecular orbitals may be a critical factor for their carcinogenic effects. nih.gov

Topological descriptors, which are numerical values that characterize the size, shape, and branching of a molecule, have also been successfully employed in QSAR models to predict the mutagenicity of polycyclic aromatic compounds. Studies on nitrated polycyclic aromatic hydrocarbons, a related class of compounds, have shown that indices such as the Wiener index (W) and various connectivity and shape indices are dominant factors in modeling their mutagenic activity. nih.gov These models provide a means to estimate the potential human health risk associated with such compounds. nih.gov

The table below summarizes a selection of benz[c]acridine derivatives and their observed carcinogenic activity, which forms the basis for developing predictive QSAR models.

Compound NameCarcinogenic Activity
7-Methylbenz[c]acridineCarcinogenic
This compound Carcinogenic
7,10-Dimethylbenz[c]acridineCarcinogenic
7,11-Dimethylbenz[c]acridineCarcinogenic
7,9,10-Trimethylbenz[c]acridineCarcinogenic
7,9,11-Trimethylbenz[c]acridineCarcinogenic
Benz[c]acridineInactive
8-Methylbenz[c]acridineInactive
9-Methylbenz[c]acridineInactive
10-Methylbenz[c]acridineInactive
11-Methylbenz[c]acridineInactive
5,7-Dimethylbenz[c]acridineInactive
cis-5,6-Dihydroxy-5,6-dihydrobenz[c]acridineInactive
This table is based on findings from a study on the radical intensity and carcinogenic activity of benz[c]acridines. nih.gov

The development of robust QSAR models relies on the careful selection of relevant molecular descriptors and their validation using both internal and external datasets. nih.gov For polycyclic aromatic hydrocarbons and their derivatives, these models serve as valuable tools for preliminary risk assessment and for prioritizing compounds for more in-depth toxicological evaluation. nih.govresearchgate.net

Mechanistic Studies of 7,9 Dimethylbenz C Acridine Biological Interactions in Model Systems

DNA Interaction Mechanisms

The biological activity of many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, such as benz[c]acridines, is contingent upon their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. iarc.fr This process is considered a key molecular event in the initiation of mutagenesis and carcinogenesis. iarc.fr For benz[c]acridines, the prevailing pathway involves enzymatic oxidation. These compounds are generally pro-carcinogens, requiring metabolic activation to exert their genotoxic effects. vulcanchem.com

The primary mechanism involves oxidation by Cytochrome P450 enzymes, which target the K-region of the molecule to form epoxides. vulcanchem.com These electrophilic epoxides can then alkylate nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. vulcanchem.com While specific studies detailing the complete adduct profile of 7,9-Dimethylbenz[c]acridine are not extensively documented in publicly available literature, the mechanism can be inferred from closely related compounds. For instance, the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) results in the formation of a bay-region diol-epoxide which is a major DNA-binding species. nih.gov Similarly, for the potent carcinogen 7H-dibenzo[c,g]carbazole (DBC), another heterocyclic aromatic compound, metabolism leads to various DNA adducts, with the formation of specific hydroxymetabolites being a critical activation step. researchgate.netoup.com The presence of methyl groups, such as those in this compound, can influence the rate and regioselectivity of metabolism and the stability of the resulting reactive intermediates, thereby modulating DNA adduct formation. vulcanchem.com

Acridine-based compounds are well-documented as DNA intercalating agents. mdpi.comnih.govfarmaciajournal.com This non-covalent mode of interaction involves the insertion of the planar polyaromatic ring system of the molecule between the base pairs of the DNA double helix. farmaciajournal.comresearchgate.net The flat, tricyclic structure of the acridine (B1665455) core is suited for this type of binding. researchgate.net This intercalation process disrupts the normal helical structure of DNA, which can inhibit crucial cellular processes such as DNA replication, transcription, and repair, ultimately contributing to cytotoxicity. farmaciajournal.com

While specific biophysical studies detailing the intercalation of this compound are limited, the general mechanism for the acridine class of compounds is well-established. farmaciajournal.com The interaction is stabilized by π-stacking interactions between the aromatic system of the acridine derivative and the DNA base pairs. farmaciajournal.com This binding can interfere with the function of DNA-processing enzymes like topoisomerases, which is a mechanism of action for several acridine-based anticancer drugs. farmaciajournal.com

Mutagenicity and Genotoxicity Assessment in In Vitro and Microbial Systems

The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. oup.comoup.comnih.gov This assay assesses the ability of a chemical to induce mutations in histidine-requiring bacterial strains, causing them to revert to a histidine-independent state. oup.com

Studies consistently show that this compound is mutagenic, but its activity is dependent on metabolic activation. nih.gov In experiments using S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), the compound requires the presence of a mammalian microsomal enzyme fraction (S9 mix) to induce a positive mutagenic response. oup.comnih.gov The S9 mix, typically derived from rat liver pre-treated with enzyme inducers like Aroclor 1254, contains Cytochrome P450 enzymes necessary to convert the pro-mutagen into its active, DNA-reactive form. oup.comepa.gov One study noted that the basic fraction of shale oil, which contains aromatic amines, did not interfere with the mutagenicity of this compound in the Ames assay. nih.gov A collaborative study further investigated its mutagenicity using both rat and human liver S9 fractions, confirming its activity in strain TA100 with metabolic activation. oup.comoup.com

Mutagenicity of this compound in the Ames Test
Test SystemMetabolic ActivationResultSource
S. typhimurium TA98, TA100Required (S9)Positive nih.gov
S. typhimurium TA100Required (Rat and Human S9)Positive oup.comoup.com
S. typhimurium TA100, TA1535, TA1537, TA98With and Without S9Negative* europa.eu

Note: One study filed with ECHA concluded the compound was not mutagenic in strains TA100, TA1535, TA1537, and TA98 with or without S9 activation. europa.eu This contrasts with other published findings.

The assessment of genotoxicity in mammalian cell lines provides further insight into a compound's potential to damage genetic material. Assays such as the chromosome aberration test, micronucleus assay, and comet assay are used to detect different forms of DNA and chromosomal damage.

For this compound, data from in vitro mammalian cell genotoxicity studies is limited in the public domain. A registration dossier submitted to the European Chemicals Agency (ECHA) reports that the compound did not induce chromosome aberrations in cultured Chinese Hamster Ovary (CHO) cells. europa.eu The same dossier also concluded that the compound did not induce mutations in an in vitro mammalian cell gene mutation assay. europa.eu Comprehensive studies using other standard genotoxicity endpoints, such as the induction of micronuclei or DNA strand breaks (as measured by the comet assay) in various human cell lines like HepG2 or V79, are not widely available for this specific compound. oup.comniph.go.jp However, the genotoxic potential of related acridine mutagens has been demonstrated in such systems. oup.com

Enzymatic Biotransformation Pathways in Animal Models

The biotransformation of this compound is a critical prerequisite for its biological activity, particularly its mutagenicity. As a polycyclic aromatic hydrocarbon, it undergoes metabolism primarily by the Cytochrome P450 (P450) superfamily of enzymes. vulcanchem.comnih.gov These enzymes initiate the conversion of the lipophilic parent compound into more water-soluble metabolites that can be more readily excreted. iarc.fr However, this process also generates chemically reactive intermediates responsible for genotoxicity. nih.gov

In animal models, P450 enzymes, especially those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are known to be the most important in the metabolism of PAHs and related compounds. nih.govacs.org While direct metabolic studies on this compound in animal models are not extensively detailed, the pathway can be inferred from other benz[c]acridines and PAHs. vulcanchem.com The process begins with P450-catalyzed oxidation to form arene oxides. vulcanchem.com These intermediates can then be hydrated by epoxide hydrolase to form trans-dihydrodiols. oup.com A second round of oxidation by P450 enzymes can convert these dihydrodiols into highly reactive diol-epoxides, which are often the ultimate carcinogenic species that bind to DNA. nih.gov The expression of these P450 enzymes, which can be induced by exposure to PAHs themselves, can vary between tissues and species, influencing the organ-specific toxicity of the compound. researchgate.netacs.org

Microsomal Metabolism and Metabolite Identification (e.g., Rat Liver Microsomes)

The metabolism of 7,9-DMB[c]A has been extensively studied using rat liver microsomes, particularly from rats pre-treated with 3-methylcholanthrene (B14862) to induce metabolic enzymes. nih.gov These studies have revealed that the compound undergoes extensive oxidative metabolism, leading to a variety of products. The primary routes of metabolism involve the oxidation of the methyl groups and the aromatic rings. nih.govresearchgate.net

Sixteen different metabolic products of 7,9-DMB[c]A have been identified through techniques such as reversed-phase high-performance liquid chromatography (HPLC), UV spectral data, and gas chromatography-mass spectrometry (GC-MS). nih.gov The most abundant metabolites are those resulting from the oxidation of the methyl groups, forming alcohols. nih.govresearchgate.net Other significant metabolites include dihydrodiols, epoxides, and phenols. nih.gov

Specifically, the major monofunctionalized dihydrodiol metabolites identified are the 3,4- and 5,6-isomers. researchgate.net The presence of the methyl group at the 9-position sterically hinders the formation of an 8,9-dihydrodiol. nih.gov Additionally, secondary metabolites, such as dihydrodiols of the methyl-oxidized compounds, have also been detected. nih.gov The formation of dihydrodiols is almost entirely inhibited in the presence of epoxide hydrolase inhibitors like 3,3,3-trichloropropane-1,2-oxide, which concurrently leads to an increase in the relative amounts of phenols and oxides. researchgate.net

Table 1: Identified Microsomal Metabolites of this compound

Metabolite Type Specific Metabolites Identified
Methyl Group Oxidation Monoalcohols (oxidation at 7- or 9-methyl group)
Dihydrodiols 3,4-dihydrodiol, 5,6-dihydrodiol
Epoxides Arene oxides (e.g., K-region oxide)
Phenols Phenolic derivatives

| Secondary Metabolites | Dihydrodiols of methyl-oxidized compounds |

This table is based on data from studies using rat liver microsomes. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes and Induction Effects

Cytochrome P450 (P450) enzymes are central to the metabolism of a wide range of foreign compounds, including 7,9-DMB[c]A. wikipedia.orgnih.gov These enzymes, located primarily in the endoplasmic reticulum of liver cells, catalyze the initial oxidative steps that lead to the formation of the various metabolites. nih.govwikipedia.org The specific P450 enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs are often inducible, meaning their expression can be increased by exposure to certain chemicals. nih.govnih.gov

In the case of 7,9-DMB[c]A, pre-treatment of rats with inducers like 3-methylcholanthrene (3-MC) or phenobarbital (B1680315) (PB) significantly alters the metabolite profile. researchgate.netacs.org With liver microsomes from untreated or PB-induced rats, the primary metabolites are alcohols formed by the oxidation of the methyl group on the 8,9,10,11-ring. researchgate.net However, in 3-MC-induced preparations, which are known to specifically induce CYP1A family enzymes, there is an increase in the formation of both 7- and 9-monoalcohols. researchgate.netnih.gov This suggests a key role for CYP1A enzymes in the metabolic activation of 7,9-DMB[c]A. nih.gov The induction of these enzymes can therefore influence the balance between detoxification and the formation of potentially reactive metabolites. nih.gov

Stereochemical Analysis of Metabolites (e.g., Dihydrodiol Enantiomers)

The metabolic formation of dihydrodiols from 7,9-DMB[c]A is a stereoselective process, meaning that one enantiomer (a non-superimposable mirror image) is preferentially formed over the other. acs.org This stereoselectivity is crucial as different enantiomers can have vastly different biological activities. The analysis of the enantiomeric composition of dihydrodiol metabolites is typically performed by creating diastereoisomeric esters, for instance with (+)-(1R,2S,4S)-endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (HCA), which can then be separated by HPLC. acs.org

For the K-region (5,6-) dihydrodiol of 7,9-DMB[c]A, studies have shown that the R,R-enantiomer is the major form produced by rat liver microsomes. acs.org The absolute configuration of the 3,4-dihydrodiol has also been determined, revealing a predominance of the R,R absolute configuration. acs.org This stereoselective metabolism is a common feature in the bioactivation of polycyclic aromatic compounds, where the resulting R,R-dihydrodiols are often precursors to highly reactive diol epoxides. acs.org The formation of these specific enantiomers is a critical step in the pathway leading to the mutagenic and carcinogenic effects of these compounds. researchgate.net

Photosensitizing Activity in Cultured Biological Systems

Acridine derivatives are known to possess photosensitizing properties, meaning they can induce cellular damage upon exposure to light. umich.eduresearchgate.netwho.int This activity stems from the ability of the acridine molecule to absorb light energy and transfer it to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. researchgate.net These ROS can then cause oxidative damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. researchgate.netresearchgate.net

While specific studies on the photosensitizing activity of 7,9-DMB[c]A in cultured cells are not extensively detailed in the provided search results, the general behavior of acridines suggests that it likely exhibits such properties. umich.eduresearchgate.net For instance, acridine orange, a related compound, is a well-known photosensitizer used in photodynamic therapy (PDT). researchgate.net The efficiency of photosensitization can be influenced by factors such as the intracellular localization of the compound and its aggregation state. researchgate.net Given that 7,9-DMB[c]A is a polycyclic aromatic system similar to other known photosensitizers, it is plausible that it can induce phototoxicity in cultured biological systems when irradiated with appropriate wavelengths of light. umich.eduresearchgate.net

Structure-Activity Relationships in Biological Contexts

The biological activity of benz[c]acridines is highly dependent on their molecular structure, particularly the position and nature of substituents on the aromatic ring system. rsc.orgnih.govnih.gov Structure-activity relationship (SAR) studies aim to correlate these structural features with biological outcomes, such as carcinogenicity or cytotoxicity.

For benz[c]acridine (B1195844) derivatives, the presence and position of methyl groups significantly influence their carcinogenic potential. nih.gov It has been observed that 7-methyl-benz[c]acridine derivatives with additional methyl groups at the 7,9-, 7,10-, or 7,11-positions exhibit potent carcinogenic activity. nih.gov This increased activity is associated with a lower resonance energy per pi-electron, a quantum chemical parameter that relates to molecular stability. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound 7,9-DMB[c]A
3-Methylcholanthrene 3-MC
Phenobarbital PB
(+)-(1R,2S,4S)-endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCA
7,10-Dimethylbenz[c]acridine (B1219997)
7-Methyl-benz[c]acridine

Advanced Analytical Methodologies for Environmental and Biological Matrix Detection of 7,9 Dimethylbenz C Acridine

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 7,9-Dimethylbenz[c]acridine from complex mixtures found in environmental and biological samples. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a highly sensitive and selective method for the determination of azaarenes like this compound. The intrinsic fluorescence of the polycyclic aromatic system allows for detection at very low concentrations.

In a typical application for analyzing azaarenes in a biological matrix such as meat, the process begins with sample preparation, which may involve homogenization and alkaline hydrolysis. duke.edu This is followed by a multi-step extraction procedure to isolate the analytes from the bulk matrix. The quantitative analysis is then performed using an HPLC system equipped with an FLD. duke.edu For the separation of azaarenes, a reversed-phase column is often employed. The mobile phase conditions can be optimized to achieve the desired separation; for instance, an isocratic mobile phase of 85% acetonitrile and 15% water at a flow rate of 1 mL/min has been used effectively. duke.edu The retention time for benz[c]acridine (B1195844) (BcAcr) under these specific conditions was reported to be 9.2 minutes. duke.edu Fluorescence detection is set at specific excitation and emission wavelengths corresponding to the analyte's spectral characteristics to ensure maximum sensitivity.

Table 1: Example HPLC-FLD Parameters for Azaarene Analysis
ParameterConditionReference
Column Reversed-phase duke.edu
Mobile Phase 85% Acetonitrile, 15% Water duke.edu
Flow Rate 1.0 mL/min duke.edu
Temperature 40 °C duke.edu
Detection Fluorescence Detector (FLD) duke.edu
Retention Time (BcAcr) 9.2 min duke.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can provide both high-resolution separation and definitive identification based on the mass-to-charge ratio of the molecule and its fragments. The analysis of hepatic microsomal metabolites of the structurally similar 7-methylbenz[c]acridine has been successfully performed using GC-MS, indicating the suitability of this method for methylated benz[c]acridine derivatives.

The methodology typically involves vaporizing the sample, which is then carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Upon elution, the components enter the mass spectrometer, where they are ionized, and the resulting ions are separated and detected. The National Institute of Standards and Technology (NIST) maintains a mass spectrometry data center that includes data for this compound, which can be used for spectral matching and confirmation of its identity in unknown samples.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS/MS)

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS/MS) is particularly well-suited for the analysis of relatively less polar compounds that are not efficiently ionized by electrospray ionization (ESI). APCI is a soft ionization technique that involves a corona discharge to ionize analytes in the gas phase at atmospheric pressure. This method is complementary to ESI and expands the range of compounds that can be analyzed by LC-MS.

The process begins with the separation of the analyte via HPLC. The column eluent is then passed through a heated nebulizer probe where it is converted into a fine mist. A corona discharge needle ionizes the analyte molecules, which are then transferred into the mass analyzer. For this compound, which is a relatively nonpolar molecule, APCI would likely generate a strong protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns. This technique is highly effective for detecting aldehydes and other compounds in biological matrices and can achieve detection limits in the low picogram range.

Thin-Layer Chromatography (TLC) with Densitometric Detection

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for the separation of substances. When combined with densitometric detection, it allows for quantitative analysis. A TLC method for this compound would involve spotting the sample extract onto a TLC plate coated with a stationary phase, such as silica gel 60 F254.

The plate is then developed in a sealed chamber containing a suitable mobile phase, which would be a mixture of nonpolar and polar solvents optimized to achieve good separation. For acridine (B1665455) derivatives, a mobile phase such as chloroform-methanol (9:1, v/v) has been shown to be effective. After development, the plate is dried, and the separated spots are visualized, often under UV light. For quantification, a densitometer scans the plate at a specific wavelength, measuring the absorbance or fluorescence of the analyte spot. The peak area is proportional to the amount of substance, allowing for quantification against a calibration curve. This method has been validated for precision, specificity, and accuracy in the analysis of various compounds from complex extracts.

Table 2: General Parameters for TLC-Densitometry Analysis
ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Example Hexane:Chloroform:Ethyl Acetate or Chloroform:Methanol mixtures
Detection Densitometric scanning in absorption or fluorescence mode at a specific wavelength
Quantification Based on peak area from the densitometric scan compared to standards

Spectroscopic Detection Methods

Spectroscopic methods are used for the detection and quantification of this compound based on its interaction with electromagnetic radiation. These methods are often highly sensitive and can provide structural information.

Room-Temperature Phosphorimetry (RTP)

Room-Temperature Phosphorimetry (RTP) is a spectroscopic technique that measures the long-lived emission (phosphorescence) from the triplet excited state of a molecule. This method can be highly selective and sensitive for certain classes of compounds, including polycyclic aromatic nitrogen heterocycles. The analysis is typically performed by adsorbing the sample onto a solid substrate, such as filter paper.

A significant advantage of RTP for the analysis of azaarenes like this compound is the ability to use selective agents to enhance the signal of the target analyte while quenching the signal from interfering compounds. For instance, the phosphorescence of nitrogen-containing heterocyclics can be enhanced by the presence of mercury(II) chloride, which acts as a heavy-atom perturber, increasing the probability of intersystem crossing to the triplet state. duke.edu Conversely, the phosphorescence of homocyclic polycyclic aromatic hydrocarbons (PAHs), which often interfere with azaarene analysis, is quenched by mercury(II) chloride. duke.edu This dual function provides a high degree of selectivity for the detection of specific nitrogen-containing compounds in complex environmental mixtures. duke.edu

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of this compound from environmental and biological samples is the preparation and extraction process. The primary objective is to efficiently transfer the analyte from the solid or liquid matrix into a solvent suitable for subsequent chromatographic analysis, while simultaneously removing interfering components.

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. This method relies on the partitioning of compounds between a solid stationary phase and a liquid mobile phase. For azaarenes like this compound, reversed-phase SPE cartridges, such as those packed with C18-bonded silica, are commonly employed.

The general procedure for SPE involves four key steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer to prepare the stationary phase for sample interaction.

Loading: The aqueous sample, with its pH potentially adjusted to ensure the analyte is in a neutral form for better retention, is passed through the cartridge. This compound, being a hydrophobic molecule, will adsorb onto the nonpolar stationary phase.

Washing: The cartridge is washed with a polar solvent (e.g., a water/methanol mixture) to remove hydrophilic interferences that are not strongly retained on the sorbent.

Elution: A nonpolar organic solvent (e.g., acetonitrile or dichloromethane) is used to disrupt the hydrophobic interactions between the analyte and the stationary phase, eluting the this compound for collection and subsequent analysis.

The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates and a clean extract.

Soxhlet extraction is a classical and robust technique for the extraction of organic compounds from solid samples, such as soil, sediment, and particulate matter. This method utilizes a continuous reflux of a heated solvent to extract the analytes over an extended period.

The process involves placing the solid sample, often mixed with a drying agent like anhydrous sodium sulfate, into a thimble within the Soxhlet apparatus. The extraction solvent is heated in a flask, and its vapor travels to a condenser where it liquefies and drips onto the sample. Once the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted analytes with it. This cycle is repeated numerous times to ensure exhaustive extraction.

Commonly used solvents for the extraction of azaarenes and related polycyclic aromatic compounds from solid matrices include toluene, dichloromethane, or mixtures such as hexane/acetone. While Soxhlet extraction is known for its efficiency, it is also characterized by long extraction times (often several hours) and the use of large volumes of organic solvents nih.gov.

Extraction TechniquePrincipleTypical Sample TypeAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid sample.Aqueous samples (e.g., water, biological fluids)High recovery, good selectivity, reduced solvent consumption, ease of automation.Can be affected by matrix interferences, requires method development for optimal performance.
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Solid samples (e.g., soil, sediment, sludge)High extraction efficiency, well-established method.Time-consuming, requires large volumes of solvent, potential for thermal degradation of analytes.

To overcome some of the limitations of traditional extraction techniques, several advanced methods have been developed and applied to the analysis of polycyclic aromatic compounds, which would be applicable to this compound. These methods generally offer reduced extraction times, lower solvent consumption, and improved efficiency.

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. This allows for a significant reduction in extraction time and solvent volume compared to Soxhlet extraction nih.gov.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. MAE is known for its rapid extraction times and reduced solvent usage.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the fluid can be tailored for selective extraction. This method is advantageous as it avoids the use of large quantities of organic solvents.

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Detection Limits)

The validation of an analytical method is crucial to ensure the reliability and accuracy of the obtained results. Key performance characteristics are evaluated to demonstrate that the method is suitable for its intended purpose.

Sensitivity and Selectivity:

Sensitivity refers to the capability of an analytical method to discriminate between small differences in analyte concentration. For chromatographic methods, it is often represented by the slope of the calibration curve.

Selectivity is the ability of the method to accurately measure the analyte of interest in the presence of other components in the sample matrix. In the context of this compound analysis, high selectivity is essential to distinguish it from other isomeric azaarenes and polycyclic aromatic compounds.

High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography coupled with mass spectrometry (GC-MS) are two of the most powerful techniques for the selective and sensitive determination of azaarenes.

HPLC with Fluorescence Detection: This technique offers high sensitivity and selectivity for fluorescent compounds like this compound. The selectivity is enhanced by the ability to choose specific excitation and emission wavelengths, which minimizes interference from non-fluorescent matrix components.

GC-MS: In GC-MS, the gas chromatograph provides high-resolution separation of volatile and semi-volatile compounds. The mass spectrometer offers excellent selectivity by identifying compounds based on their unique mass spectra. Operating in selected ion monitoring (SIM) mode can further enhance sensitivity by focusing on characteristic ions of the target analyte.

Detection Limits:

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method. For the analysis of this compound, achieving low detection limits is critical due to its expected trace levels in environmental and biological samples.

In a study comparing analytical methods for the determination of azaarenes, a limit of detection (LOD) for this compound using HPLC with fluorescence detection was reported to be 0.53 µg/L researchgate.net. This demonstrates the high sensitivity of this technique for the analysis of this compound. The limits of quantification (LOQs) for azaarenes in general, using methods such as GC/MS/MS after Soxhlet extraction from sediments, have been reported to be in the range of 0.21 to 1.12 µg/L researchgate.net.

The following table summarizes typical performance characteristics for the analysis of azaarenes, which are indicative of the expected performance for a validated this compound method.

ParameterHPLC-FluorescenceGC-MS
Selectivity High (based on specific excitation/emission wavelengths)Very High (based on retention time and mass spectrum)
Sensitivity HighHigh (especially in SIM mode)
LOD for this compound 0.53 µg/L researchgate.netNot specifically reported, but generally in the low µg/L to ng/L range for similar compounds.
Linearity Typically excellent over several orders of magnitude.Typically excellent over several orders of magnitude.
Precision Good, with relative standard deviations (RSDs) typically below 15%.Good, with RSDs typically below 15%.
Accuracy (Recovery) Generally in the range of 70-120%, depending on the matrix and extraction method.Generally in the range of 70-120%, depending on the matrix and extraction method.

Environmental Occurrence, Transport, and Biodegradation Research of 7,9 Dimethylbenz C Acridine

Detection and Concentration Levels in Environmental Compartments

Atmospheric Particulate Matter

7,9-Dimethylbenz[c]acridine is a member of the azaarene family, a group of polycyclic aromatic hydrocarbons (PAHs) containing one or more nitrogen atoms in the aromatic ring structure. hkadtmk.orgiarc.fr Azaarenes, including this compound, are formed during the incomplete combustion of organic materials and are found in various environmental matrices. hkadtmk.orggrafiati.com They have been identified in sources such as tobacco smoke, automobile exhaust, and crude oil. hkadtmk.org

The detection of this compound in the environment is often associated with its presence in atmospheric particulate matter. hkadtmk.orgnih.gov A study utilizing a liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI/MS/MS) method was developed for the determination of 15 azaarenes, including this compound, in airborne particulate matter. nih.gov However, in an analysis of 10 samples of particulate matter (PM2.5) collected in the winter of 2008, the concentration of dimethylbenz[c]acridines was below the limit of quantification. nih.gov The limits of quantification for the analyzed azaarenes ranged from 0.2 to 1.4 picograms per microliter (pg/µL). nih.gov

Another analytical method, comparing high-performance liquid chromatography with fluorescence detection (HPLC-fluorescence) and gas chromatography with mass spectrometry (GC-MS), was developed for the separation and quantification of 20 azaarenes in atmospheric particulate matter. researchgate.net For this compound, the limit of detection (LOD) using HPLC-fluorescence with excitation/emission wavelengths of 275/388 nm was 0.53 micrograms per liter (µg/L). researchgate.net

Sediments and Aquatic Systems

Due to their hydrophobic nature, azaarenes tend to accumulate in aquatic sediments. grafiati.com Research has indicated the presence of various azaarenes in river and lake sediments. hkadtmk.orgacs.org While specific concentration data for this compound in sediments and aquatic systems is limited in the provided search results, the general behavior of azaarenes suggests its potential to be trapped in these environmental compartments. grafiati.com The solubility of PAHs in water generally decreases as their molecular weight increases, and they are only slightly soluble in water. gov.bc.ca this compound is noted to be insoluble in water. chemicalbook.comchemdad.com

Food Samples (e.g., Oils, Pan-Fried Meat)

Azaarenes have been detected in various food samples, which can be a significant source of exposure for the non-smoking population. grafiati.comnih.gov Due to their lipophilic nature, oils and fats are among the food items with the highest potential for PAH content. grafiati.com

A novel method using liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) was developed to determine the presence of eight acridine (B1665455) derivatives, including this compound, in refined and cold-pressed vegetable oils and animal fats. nih.gov This method demonstrated high sensitivity, with a limit of quantification (LOQ) for the analyzed acridines in the range of 2 to 25 nanograms per kilogram (ng/kg). nih.gov The recovery rates for the analytes were between 70.7% and 98.7%. nih.gov In the studied oil samples, the total concentration of the eight azaarenes ranged from 2 to 250 ng/kg. nih.gov The presence of these compounds in oils is likely a reflection of environmental contamination of the raw materials used for production. nih.gov

Additionally, azaarenes have been identified in charcoal-grilled meat, indicating another potential dietary exposure route. hkadtmk.org

Interactive Data Table: Detection of this compound and Related Azaarenes in Environmental and Food Samples

Matrix Compound(s) Method Concentration / Detection Limit Source
Atmospheric Particulate Matter (PM2.5)This compoundLC-APPI/MS/MSBelow limit of quantification nih.gov
Atmospheric Particulate MatterThis compoundHPLC-fluorescenceLOD: 0.53 µg/L researchgate.net
Vegetable Oils and Animal Fats8 Acridine derivatives (including this compound)LC-APCI-MS/MSTotal Azaarenes: 2-250 ng/kg; LOQ: 2-25 ng/kg nih.gov

Environmental Transport Mechanisms (e.g., Particulate Association)

The environmental transport of this compound is closely linked to its physical and chemical properties. As a polycyclic aromatic compound, it has a tendency to associate with particulate matter. nih.gov This association with airborne particles is a primary mechanism for its long-range transport in the atmosphere. nih.govpops.int Its insolubility in water and lipophilic nature also mean that in aquatic environments, it is more likely to be adsorbed onto sediments and organic matter rather than being dissolved in the water column. grafiati.comchemicalbook.comchemdad.com

Bioremediation and Biodegradation Studies

Interaction with Microorganisms (e.g., Activated Sludge Systems)

The biodegradation of azaarenes is a key area of environmental research. Studies on the interaction of these compounds with microorganisms, particularly in wastewater treatment settings, provide insights into their environmental fate.

In a study on the effects of hazardous material spills on biological treatment processes, the impact of this compound on activated sludge was investigated. epa.gov At a concentration of 500 milligrams per liter (mg/L), it was observed that in two out of three tested activated sludges, the compound exhibited toxic effects. epa.gov In the third sludge, this compound was slowly oxidized, with only 4% of the theoretical oxygen demand (TOD) being exerted after 144 hours. epa.gov In contrast, a related compound, 7,10-Dimethylbenz[c]acridine (B1219997), was found to be toxic at the same concentration. epa.gov These findings suggest that this compound is not readily biodegradable under these conditions and can be inhibitory to the microbial populations in activated sludge systems.

Interactive Data Table: Effect of this compound on Activated Sludge

Compound Concentration Observation Biodegradation Source
This compound500 mg/LToxic effect in 2 of 3 sludgesSlow oxidation in 1 of 3 sludges (4% TOD after 144 hours) epa.gov
7,10-Dimethylbenz[c]acridine500 mg/LToxic- epa.gov

Toxicity to Microbial Populations in Environmental Systems

The introduction of this compound into various environmental compartments can exert significant toxic effects on indigenous microbial populations, which are crucial for maintaining ecosystem health and biogeochemical cycles. Research into the toxicity of this and similar nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) reveals their potential to disrupt microbial community structure and function in soil, sediment, and aquatic systems.

In general, the toxicity of chemical compounds to microorganisms in environmental systems can be influenced by several factors, including the concentration of the chemical, the degree of acclimation of the microorganisms, aeration rates, temperature, and the presence of other materials. epa.gov

Studies have shown that N-PAHs can be toxic and inhibitory to the microbial synthesis of carbon substrates. researchgate.net For instance, time-dependent inhibitions of more than 25% have been observed, suggesting that soil microorganisms may be more sensitive to N-PAHs than their homocyclic polycyclic aromatic hydrocarbon (PAH) counterparts. researchgate.net This increased toxicity can lead to significant differences in respiration rates over time. researchgate.net The presence of nitrogen in the aromatic structure of N-PAHs, like this compound, enhances their aqueous solubility and bioavailability, which may contribute to their observed toxicity. researchgate.net

Respirometer studies are a common method to assess the toxicity and biodegradability of chemical compounds. epa.gov These studies measure oxygen uptake rates to predict the effect of a substance on microbial activity. epa.gov In one such study, a concentration of 500 mg/L of 7,10-dimethylbenz[c]acridine was found to be toxic. epa.gov While this is a closely related isomer, it provides an indication of the potential toxicity of dimethylated benz[c]acridines. It is important to note that data from pure compound respirometer studies, often conducted at high concentrations, may not be directly transferable to the complex conditions of a specific treatment plant or environmental system. epa.gov

The impact of pollutants on soil microbial communities is a key area of research. Soil microorganisms are vital for the transformation and decomposition of organic matter, as well as for nutrient and energy cycling. muni.cz The application of toxic chemicals can negatively affect these microbial communities, potentially leading to a decrease in soil quality and function. muni.cz While specific studies on the detailed effects of this compound on soil microbial consortia are not widely available, the general understanding of N-PAH toxicity suggests a potential for adverse impacts. researchgate.net

The following interactive table summarizes findings on the toxicity of related compounds to microbial populations, providing context for the potential environmental impact of this compound.

CompoundConcentrationObserved EffectSource
7,10-Dimethylbenz[c]acridine500 mg/LToxic in respirometer study epa.gov
Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs)Not specifiedTime-dependent inhibition of microbial synthesis (>25%) researchgate.net

Future Research Directions and Unexplored Avenues for 7,9 Dimethylbenz C Acridine

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While syntheses for various acridine (B1665455) derivatives exist, the development of novel asymmetric synthetic routes to produce specific enantiomers of 7,9-Dimethylbenz[c]acridine and its metabolites represents a significant and valuable challenge.

Future research should focus on:

Catalytic Enantioselective Synthesis: Exploring the use of chiral catalysts, such as Brønsted acids or transition metal complexes, to control the stereochemistry during the formation of the acridine core or during subsequent functionalizations. Methodologies like asymmetric protonation of catalytically generated prochiral enamines could be adapted to create chiral centers with high enantioselectivity. manchester.ac.ukresearchgate.net

Stereospecific Synthesis of Metabolites: The biological activity of this compound is linked to its metabolic activation into chiral dihydrodiols and diolepoxides. nih.gov Developing synthetic routes that provide stereospecific access to these metabolites is crucial for toxicological studies. This would allow researchers to investigate the precise biological activities of individual stereoisomers, rather than relying on racemic mixtures.

Biocatalysis: Employing enzymes, such as cytochrome P450 monooxygenases, in synthetic or semi-synthetic pathways could offer a highly selective method for producing chiral hydroxylated derivatives of the parent compound, mimicking the metabolic pathways observed in vivo. nih.gov

Advanced Computational Modeling for Predictive Mechanistic Toxicology

Computational toxicology offers a powerful, cost-effective, and ethical alternative to traditional animal testing for predicting the adverse effects of chemicals. researchgate.net For this compound, a compound with known carcinogenic properties, developing advanced computational models is a critical research avenue.

Key areas for future investigation include:

Quantitative Structure-Activity Relationship (QSAR) Models: Building robust QSAR models for the benz[c]acridine (B1195844) class of compounds. These models correlate molecular descriptors with toxicological endpoints. To be effective, they require high-quality data on a diverse set of related aza-PAHs.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound and its key metabolites, such as the bay-region diolepoxides, with biological macromolecules like DNA and metabolic enzymes (e.g., cytochrome P450s, epoxide hydrolase). nih.gov These simulations can predict the formation of DNA adducts, identify key binding residues, and elucidate the structural basis for its mutagenicity.

Machine Learning and Deep Learning Algorithms: Utilizing advanced machine learning techniques to analyze large datasets and predict toxicity. These models can identify complex patterns and relationships that are not apparent from simpler models, potentially leading to more accurate predictions of carcinogenicity and other adverse outcomes.

Modeling TechniqueApplication for this compoundResearch Goal
QSAR Predict toxicity of related benz[c]acridine derivativesPrioritize compounds for further testing
Molecular Docking Simulate binding of metabolites to DNAIdentify potential sites of DNA adduction
Molecular Dynamics Analyze the stability of compound-protein complexesUnderstand mechanisms of metabolic activation/detoxification
Machine Learning Predict carcinogenicity from structural featuresDevelop a rapid screening tool for aza-PAHs

Elucidation of Further Mechanistic Insights into Complex Biological Interactions

While initial studies have shown that this compound is metabolized to mutagenic 3,4-dihydrodiol derivatives, a comprehensive understanding of its biological interactions remains incomplete. nih.gov Future research must delve deeper into the molecular mechanisms that underpin its toxicological profile.

Promising areas of research include:

DNA Adduct Identification and Quantification: Moving beyond the identification of mutagenicity to precisely characterize the chemical structures of the DNA adducts formed from its reactive metabolites. This involves using advanced mass spectrometry techniques to identify adducts in vitro and in vivo and to understand their impact on DNA replication and repair.

Protein Binding and Enzyme Inhibition: Investigating the interaction of the parent compound and its metabolites with a wider range of proteins beyond metabolic enzymes. This includes nuclear receptors, signaling proteins, and DNA repair enzymes. Understanding these interactions could reveal novel mechanisms of toxicity or cellular disruption.

Transcriptomics and Proteomics: Employing "omics" technologies to analyze global changes in gene and protein expression in cells exposed to this compound. This can help identify perturbed cellular pathways and biological processes, offering a systems-level view of its toxicity.

Expansion of Analytical Methodologies for Trace-Level Detection in Emerging Contaminants Research

As a potential environmental contaminant, the ability to detect this compound at trace levels is paramount for exposure assessment and environmental monitoring. Research is needed to develop more sensitive, selective, and robust analytical methods.

Future efforts should be directed towards:

Advanced Sample Preparation: Developing novel solid-phase extraction (SPE) materials or other pre-concentration techniques specifically tailored for aza-PAHs to improve recovery from complex environmental matrices like water, soil, and sediment. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF) Mass Spectrometry to overcome analytical challenges such as co-elution with isomeric PAHs and to enable the confident identification of this compound and its transformation products without relying solely on expensive and often unavailable analytical standards. researchgate.nettandfonline.com

Development of Certified Reference Materials: The scarcity of certified reference standards for many aza-PAHs, including this compound, hinders accurate quantification in environmental samples. tandfonline.com Synthesizing and certifying such standards is a critical step for quality control and regulatory compliance.

Sensor Technology: Exploring the development of portable sensors for in-situ screening of aza-PAHs in environmental samples, which could provide rapid, real-time data for pollution source tracking and risk assessment. nih.gov

Comprehensive Environmental Fate and Transport Modeling

Understanding how this compound moves and persists in the environment is crucial for predicting its ecological impact. While models exist for PAHs, specific models for aza-PAHs are needed to account for their unique physicochemical properties. confex.comnih.gov

Future modeling research should encompass:

Multimedia Fate Models: Developing and validating multimedia fugacity-based models that simulate the partitioning of this compound between air, water, soil, sediment, and biota. researchgate.net These models must incorporate compound-specific data on properties like solubility, vapor pressure, and partition coefficients.

Modeling Transformation and Degradation: Incorporating modules that predict the rates of key transformation processes, including photodegradation in air and water, and biodegradation by soil and aquatic microorganisms. This requires experimental data on the degradation kinetics and pathways of the compound.

Watershed and Estuarine Scale Modeling: Applying watershed-scale models to simulate the transport of the compound from terrestrial sources to aquatic ecosystems. nih.govfrontiersin.org This can help identify hotspots of contamination and assess the potential for bioaccumulation in aquatic food webs.

Model TypeEnvironmental CompartmentsKey Processes SimulatedResearch Objective
Multimedia Fate Model Air, Water, Soil, Sediment, BiotaPartitioning, Advection, DegradationPredict environmental concentration and persistence
Watershed Model Soil, Surface Water, GroundwaterRunoff, Erosion, LeachingSimulate transport from land to aquatic systems
Hydrodynamic Model Water Column, SedimentsDiffusion, Deposition, ResuspensionAssess fate in specific water bodies like bays and estuaries nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,9-Dimethylbenz[c]acridine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves condensation reactions under acidic or anhydrous conditions. For example, polyphosphoric acid or zinc chloride catalysts at 200–270°C are used to form the acridine core, followed by methylation . Purity validation requires multi-modal characterization:

  • Melting Point Analysis : Compare observed values with literature data (e.g., 257°C for this compound) .
  • Spectroscopy : Use IR to confirm functional groups (e.g., C-H stretching in aromatic rings at ~3050 cm⁻¹) and NMR to verify methyl group positions (e.g., singlet peaks for symmetrical dimethyl substitution) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 257 for [M⁺]) and fragmentation patterns .

Q. How can researchers assess the DNA-binding potential of this compound?

  • Methodological Answer : Use intercalation assays such as:

  • UV-Vis Titration : Monitor hypochromism and redshift in absorption spectra upon DNA addition, indicating intercalation .
  • Fluorescence Quenching : Measure reduced fluorescence intensity when bound to DNA, using ethidium bromide as a competitive probe .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodological Answer :

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) .
  • HepG2 Cell Assays : Measure IC₅₀ values via MTT assays to assess cytotoxicity .
  • Microsomal Incubations : Identify metabolites using liver microsomes (e.g., phenobarbital-induced CYP450 enzymes) and LC-MS/MS .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) alter the mutagenicity of benz[c]acridine derivatives?

  • Methodological Answer :

  • Comparative Carcinogenicity Studies : Compare this compound with analogs (e.g., 7,10-dimethyl or 7,11-dimethyl) using in silico tools like Way2Drug or Molinspiration to predict toxicity .
  • Metabolite Profiling : Use LC-HRMS to identify dihydrodiol epoxide metabolites, which are often carcinogenic .
  • Hammett Analysis : Correlate substituent effects (e.g., electron-donating methyl groups) with bioactivity trends .

Q. What analytical challenges arise in detecting this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate PAHs from sediment/water .
  • Phosphorescence Detection : Employ Pb(NO₃)₂/SDS matrices for room-temperature phosphorescence (RTP), which avoids interference from non-phosphorescent PAHs like pyrene .
  • APCI-FT-ICR MS : Achieve high-resolution detection (e.g., m/z 257.1204) with deuterated solvents to distinguish isotopic patterns .

Q. How can computational models resolve contradictions in DNA-binding affinity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model intercalation dynamics (e.g., binding free energy calculations with AMBER or GROMACS) .
  • QSAR Modeling : Relate methyl group positions to binding constants (e.g., log K values) using descriptors like polar surface area or HOMO-LUMO gaps .
  • Docking Studies : Use AutoDock Vina to predict binding modes in minor/major DNA grooves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.